1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one

Halogenated building blocks Bromoketone intermediates Structure-property prediction

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one (molecular formula C₁₀H₁₁Br₂NO, molecular weight 321.01 g/mol) belongs to the class of brominated aromatic ketones bearing both a benzylic bromomethyl group and an aliphatic bromopropanone side chain on a 3-amino-substituted phenyl core. The compound is catalogued as a research intermediate rather than an end-use pharmaceutical agent, with commercial suppliers providing purity levels typically ≥95%.

Molecular Formula C10H11Br2NO
Molecular Weight 321.01 g/mol
Cat. No. B14068251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one
Molecular FormulaC10H11Br2NO
Molecular Weight321.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)CBr)N)CBr
InChIInChI=1S/C10H11Br2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2
InChIKeyVFKOHIQRQXCNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one (CAS 1806499-98-8): A Dual-Electrophile Building Block for Covalent Chemistry


1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one (molecular formula C₁₀H₁₁Br₂NO, molecular weight 321.01 g/mol) belongs to the class of brominated aromatic ketones bearing both a benzylic bromomethyl group and an aliphatic bromopropanone side chain on a 3-amino-substituted phenyl core . The compound is catalogued as a research intermediate rather than an end-use pharmaceutical agent, with commercial suppliers providing purity levels typically ≥95% . Its defining structural feature is the spatial separation of two electrophilic bromine sites—one benzylic (–CH₂Br) and one terminal (–CH₂COCH₂Br)—each exhibiting distinct reactivity profiles, which enables sequential or orthogonal functionalization strategies not accessible to single-electrophile analogs.

Why Substituting 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one with a Single-Electrophile Analog Compromises Synthetic Utility


Compounds within the same brominated aminoacetophenone family cannot be casually interchanged because the position of the bromopropanone moiety relative to the phenyl ring and the amino group dictates both the physical properties and the chemoselectivity available for downstream derivatization. Moving the bromine from the terminal (C-3) position to the alpha (C-1) position of the propanone chain—as in the 1-bromopropan-2-one positional isomer (CAS 1806433-58-8)—shifts the predicted boiling point from 415.7 °C to 400.0 °C and the predicted pKa from 3.34 to 2.96, reflecting altered electronic environments that affect amine nucleophilicity and solubility in aqueous media . Similarly, replacing the terminal bromine with chlorine (CAS 1803833-80-8) reduces molecular weight to 276.56 g/mol and eliminates the secondary leaving group, collapsing the two-step orthogonal functionalization pathway into a single reactive center . These differences carry practical procurement consequences: a researcher validated on the 3-bromopropan-2-one pattern cannot assume equivalent coupling yields, reaction kinetics, or product profiles when employing a seemingly similar but positionally distinct analog.

Quantitative Differentiation Evidence for 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one (CAS 1806499-98-8)


Predicted Physicochemical Property Differentiation: CAS 1806499-98-8 vs. C-1 Bromo Positional Isomer (CAS 1806433-58-8)

Computationally predicted physicochemical properties reveal meaningful differences between the target compound and its closest positional isomer, where the bromine atom on the propanone chain occupies the C-1 (alpha) rather than the C-3 (terminal) position . The target compound (C-3 bromo) exhibits a predicted boiling point 15.7 °C higher (415.7 vs. 400.0 °C), a marginally higher predicted density (1.775 vs. 1.767 g/cm³), and a predicted pKa 0.38 log units higher (3.34 vs. 2.96). While these are predicted rather than experimentally determined values, the consistent directional shift across three independent descriptors supports the conclusion that the C-3 bromopropan-2-one regioisomer possesses measurably different bulk and electronic properties that influence chromatographic retention, extraction behavior, and amine protonation state under physiological or reaction conditions.

Halogenated building blocks Bromoketone intermediates Structure-property prediction

Molecular Weight and Halogen Identity Differentiation vs. Chloro Analog (CAS 1803833-80-8)

The chloro analog 1-(3-amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one (CAS 1803833-80-8) substitutes the terminal bromine with chlorine, reducing molecular weight from 321.01 to 276.56 g/mol . This 44.45 Da mass differential directly reflects the replacement of Br (atomic weight ~79.9) with Cl (atomic weight ~35.5). The practical significance extends beyond mass: the C–Br bond (bond dissociation energy ~285 kJ/mol) is substantially weaker than the C–Cl bond (~327–351 kJ/mol), making the target compound a more reactive electrophile in SN2-type displacement reactions. Furthermore, the bromine atom provides superior utility in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the less reactive aryl/alkyl chloride .

Halogen exchange Leaving group reactivity Building block procurement

Commercial Purity Specification and ISO Certification Differentiation Among Suppliers

Among accessible suppliers, the target compound is offered at two distinct purity tiers: ≥95% (CheMenu, Catalog No. CM400852) and ≥98% NLT under ISO-certified quality systems (MolCore) . The positional isomer 1-(3-amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one (CAS 1806433-58-8) is listed at 95%+ purity without ISO certification language . For users requiring cGMP or GLP-compatible intermediates for IND-enabling studies, the 98% NLT ISO-certified grade eliminates ambiguity regarding trace impurity profiling that could affect biological reproducibility. This three-percentage-point purity difference corresponds to up to 3% total unspecified impurities in the 95% material, which may include regioisomeric or debrominated side products capable of confounding biological assay interpretation.

Quality control API intermediate procurement Vendor certification

Reactive Group Topology Differentiation: Two Spatially Separated Electrophiles vs. Single-Bromo Scaffolds

The defining structural differentiation of the target compound is the presence of two chemically distinct electrophilic bromine centers: (i) a benzylic bromomethyl group (–CH₂Br) directly attached to the electron-rich aminophenyl ring, and (ii) a terminal bromomethyl ketone group (–COCH₂Br) separated from the aromatic system by a methylene spacer . This topology is absent in mono-bromo comparators such as 1-(3-amino-4-(bromomethyl)phenyl)propan-1-one (CAS 1806294-23-4, MW 242.11), which carries only the benzylic bromine . The spatial separation of the two electrophiles allows sequential reaction: the more reactive benzylic bromine can be substituted under mild conditions (e.g., with amines at room temperature) while preserving the ketone-side bromine for a subsequent higher-temperature or metal-catalyzed transformation . This two-step orthogonal functionalization capability is the principal structural rationale for selecting 1806499-98-8 over any single-electrophile congener.

Bifunctional linker design Stepwise bioconjugation Orthogonal protecting group strategy

High-Fidelity Application Scenarios for 1-(3-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one Based on Differentiated Evidence


Stepwise Synthesis of Heterobifunctional Linkers for Targeted Protein Degradation (PROTAC) and Bioconjugate Assembly

The compound's two spatially separated electrophilic bromine sites enable sequential, orthogonal functionalization critical for constructing heterobifunctional linker arms. In a representative workflow, the more reactive benzylic bromomethyl group undergoes first-stage nucleophilic displacement with an amine-functionalized E3 ligase ligand (e.g., a primary or secondary amine) under mild conditions (room temperature, DMF or DCM, excess base), while the terminal bromopropanone remains intact. In the second stage, the preserved terminal bromine is engaged in a Pd-catalyzed Suzuki coupling with an aryl boronic ester derived from a target-protein ligand . This two-step sequence, which is inaccessible to the single-bromo analog 1-(3-amino-4-(bromomethyl)phenyl)propan-1-one (CAS 1806294-23-4, only one electrophilic site), consolidates what would otherwise require a three- or four-step route with intermediate protection/deprotection, directly improving overall yield and reducing purification burden . The ≥98% NLT purity grade available under ISO certification further supports this scenario in regulated pharmaceutical R&D environments where impurity documentation is mandatory .

Covalent Fragment-Based Screening Libraries Requiring Dual-Warhead Electrophiles

In covalent fragment screening, compounds equipped with two electrophilic warheads of differing intrinsic reactivity offer a unique advantage: the benzylic bromine provides rapid, reversible-first-hit engagement with cysteine or lysine residues proximal to a binding site, while the alpha-bromoketone can form a slower, irreversible second covalent bond upon conformational stabilization . This 'dual-capture' mechanism increases the effective residence time on targets with suitably positioned nucleophilic residues, such as certain kinases or bromodomain-containing proteins. The target compound's 3-amino group additionally provides a synthetic handle for late-stage diversification (e.g., amide coupling or reductive amination) to generate focused libraries without disturbing the dual-electrophile core, a capability not shared by analogs lacking the free amine (e.g., non-amino dibromoacetophenone scaffolds) .

Precision Chromatographic Method Development and Quality Control for Regioisomeric Brominated Building Blocks

The predicted boiling point differential of 15.7 °C and pKa differential of 0.38 log units relative to the C-1 bromo positional isomer (CAS 1806433-58-8) establishes a basis for developing discriminating analytical methods . Reverse-phase HPLC methods employing a C18 column with an acetonitrile/water gradient (0.1% TFA or formic acid modifier) will resolve the two isomers based on their hydrophobicity difference reflected in the density and boiling point predictions. Similarly, the pKa differential predicts that at pH 5.0, the target compound's amine will be approximately 2.4-fold more protonated than the isomer's, enabling pH-based selectivity in ion-exchange chromatography. Analytical scientists tasked with establishing impurity reference standards for brominated building block libraries can leverage these predicted property differences to design and validate separation methods specific to 1806499-98-8, ensuring that purchased material is not contaminated with the regioisomer formed during non-selective bromination synthetic routes .

Pd-Catalyzed Iterative Cross-Coupling for Complex Aryl-Functionalized Scaffolds

The terminal aliphatic bromine on the propan-2-one chain, in combination with the benzylic bromine, enables iterative Pd-catalyzed cross-coupling strategies where each bromine is engaged under distinct catalytic conditions. The benzylic bromine can undergo Suzuki-Miyaura coupling with aryl boronic acids at moderate temperature (60–80 °C) using Pd(PPh₃)₄, while the more sterically accessible but electronically deactivated terminal alkyl bromide can subsequently be coupled under Negishi conditions (organozinc reagents, Pd₂(dba)₃/SPhos) at elevated temperature . This spatial and electronic differentiation between the two bromine atoms—documented in the SMILES structure InChI=1S/C10H11Br2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2 —provides a synthetic programmability that the single-bromo analog or the chloro-mixed analog cannot offer. The ISO-certified 98% NLT purity grade further ensures that trace Pd-poisoning impurities are controlled, a critical factor for cross-coupling applications where catalyst deactivation by thiols or coordinating impurities can lead to irreproducible yields .

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